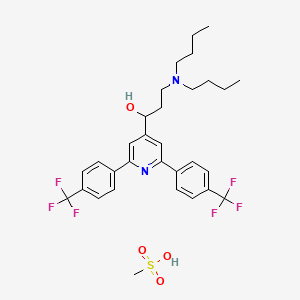

![molecular formula C12H20O9 B1227876 (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 490-51-7](/img/structure/B1227876.png)

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

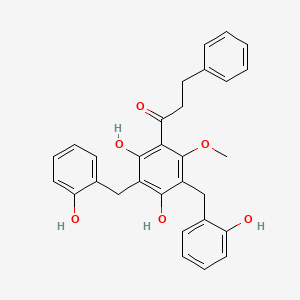

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C12H20O9 and its molecular weight is 308.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of Cellobial are cellulolytic proteins . These proteins are enzymes that work together to depolymerize cellulose into soluble products such as cellobiose and glucose .

Mode of Action

Cellobial interacts with its targets, the cellulolytic proteins, by serving as a substrate for these enzymes . The enzymes break down Cellobial, leading to the production of glucose molecules. This process is facilitated by advances in molecular biology, which have shown homology between cellulases from different microorganisms .

Biochemical Pathways

Cellobial is involved in the biochemical pathway of cellulose degradation . When cellulolytic proteins act on Cellobial, they break it down into glucose. This process is part of the larger cellulose degradation pathway, which is crucial for the recycling of carbon in the environment.

Result of Action

The action of cellulolytic proteins on Cellobial results in the production of glucose . This glucose can then be used by organisms for energy production, contributing to various cellular processes.

Action Environment

The action of Cellobial is influenced by environmental factors such as pH and temperature, which can affect the activity of the cellulolytic proteins that act on it . Additionally, the presence of other substances in the environment can also impact the efficacy and stability of Cellobial.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2/t5-,6-,7-,8-,9+,10-,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXRLRRQDUXQEE-SVXPYECESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-51-7 |

Source

|

| Record name | Cellobial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does cellobial interact with enzymes like cellulases, and what are the downstream effects?

A1: Research demonstrates that both exo- and endo-type cellulases can catalyze the hydration of cellobial's enolic bond, leading to the formation of 2-deoxycellobiose. [] Interestingly, this interaction differs from the typical hydrolysis of cellulose and cellodextrins by these enzymes. Instead of protonating from above the β-D-glycosidic linkage, cellobial hydration involves protonation from below the si face of the D-glucal moiety. [] This suggests a fascinating catalytic flexibility within these enzymes. Additionally, some cellulases can utilize cellobial in transglycosylation reactions, forming 2-deoxycellobiosyl-transfer products. [] These findings provide valuable insights into the catalytic mechanisms of cellulases and expand their potential applications beyond traditional cellulose degradation.

Q2: What is the structural characterization of cellobial, including its molecular formula, weight, and relevant spectroscopic data?

A2: While a comprehensive spectroscopic analysis is not provided within the provided research, the chemical formula for cellobial can be deduced as C12H20O9. [] This information, combined with knowledge of its structure as a disaccharide glycal, forms the basis for further spectroscopic investigations. Techniques like NMR and mass spectrometry would be valuable for confirming its structure and studying its interactions.

Q3: How can cellobial be used in the synthesis of complex carbohydrates and other valuable compounds?

A4: Cellobial serves as a versatile starting material for synthesizing complex carbohydrates, particularly 2-deoxy-α-O-glycopeptides. [] It acts as a glycosyl donor in reactions with amino acid/peptide derivatives, employing N-iodosuccinimide (NIS) as a promoter. This method achieves high yields and excellent anomeric purity, proving especially valuable for larger peptide fragments, which pose challenges with traditional glycosylation techniques. [] Furthermore, cellobial's utility extends to synthesizing 1,2-dideoxy-L-azasugars and 2-deoxy-1,5-anhydro-L-hexitols. This strategy involves ring-opening of cellobial, followed by regioselective amination and cyclization, providing access to valuable compounds like fagomine congeners. [] The versatility of this approach is further highlighted by its applicability in synthesizing glycosyl derivatives of these compounds using glycosyl glycals like cellobial itself. []

Q4: What are the potential applications of cellobial-derived compounds like 2-deoxy-1,5-thioanhydro-L-hexitols?

A5: Research highlights a highly efficient and stereocontrolled synthesis of 2-deoxy-1,5-thioanhydro-L-hexitols from D-glycals, including cellobial. [] This method, involving ring-opening, mesylation, and S-heterocyclization, achieves yields of 60-80%. The significance of this synthesis lies in the potential of these thioanhydro-L-hexitols to act as valuable intermediates or building blocks for synthesizing more complex molecules with potential biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Aminopropoxy)propoxy]propan-2-amine](/img/structure/B1227801.png)

![4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B1227807.png)

![1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone](/img/structure/B1227809.png)

![5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B1227811.png)

![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B1227816.png)